1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 892280-65-8
VCID: VC6698809
InChI: InChI=1S/C22H24N6O3S/c1-25-21(30)20-17(9-14-32-20)28-18(23-24-22(25)28)7-8-19(29)27-12-10-26(11-13-27)15-3-5-16(31-2)6-4-15/h3-6,9,14H,7-8,10-13H2,1-2H3
SMILES: CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Molecular Formula: C22H24N6O3S
Molecular Weight: 452.53

1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

CAS No.: 892280-65-8

Cat. No.: VC6698809

Molecular Formula: C22H24N6O3S

Molecular Weight: 452.53

* For research use only. Not for human or veterinary use.

1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one - 892280-65-8

Specification

CAS No. 892280-65-8
Molecular Formula C22H24N6O3S
Molecular Weight 452.53
IUPAC Name 12-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Standard InChI InChI=1S/C22H24N6O3S/c1-25-21(30)20-17(9-14-32-20)28-18(23-24-22(25)28)7-8-19(29)27-12-10-26(11-13-27)15-3-5-16(31-2)6-4-15/h3-6,9,14H,7-8,10-13H2,1-2H3
Standard InChI Key CGUKYUMSRROTHU-UHFFFAOYSA-N
SMILES CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name—12-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one—reflects its intricate polycyclic system. Key features include:

  • Thieno[2,3-e][1, triazolo[4,3-a]pyrimidin-5(4H)-one core: A fused tricyclic system combining thiophene, triazole, and pyrimidinone rings.

  • 4-Methoxyphenylpiperazine moiety: Linked via a 3-oxopropyl spacer, this group is associated with serotonin and dopamine receptor modulation.

  • Methyl substitution at N4: Enhances metabolic stability and influences binding affinity.

Table 1: Molecular Properties

PropertyValue
CAS No.892280-65-8
Molecular FormulaC<sub>22</sub>H<sub>24</sub>N<sub>6</sub>O<sub>3</sub>S
Molecular Weight452.53 g/mol
SMILESCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
InChIKeyCGUKYUMSRROTHU-UHFFFAOYSA-N

Synthetic Pathways and Optimization

General Synthesis Strategy

While explicit synthetic details for this compound are unavailable, its structure suggests a multi-step approach:

  • Core Construction: Formation of the thieno-triazolo-pyrimidinone core via cyclocondensation. Analogous thienopyrimidine syntheses involve reacting aminothiophenes with formamide or urea derivatives under acidic or thermal conditions . For example, Patel et al. achieved 72% yields for 2-methyl-thieno[2,3-d]pyrimidin-4(3H)-one using 3-cyanothiophene acetamide and NaOH .

  • Side Chain Introduction: The 4-methoxyphenylpiperazine group is likely appended through nucleophilic acyl substitution or amide coupling. Piperazine derivatives are commonly introduced via alkylation or reductive amination.

  • Functionalization: Methylation at N4 may employ methyl halides or dimethyl sulfate in the presence of base.

Challenges and Yield Optimization

  • Steric Hindrance: Bulky substituents on the triazolopyrimidine core may impede cyclization. High-temperature conditions (e.g., 170°C) or microwave-assisted synthesis could improve reaction efficiency .

  • Solubility Issues: The lipophilic nature of the tricyclic core necessitates polar aprotic solvents (e.g., DMF, DMSO) to enhance reactant solubility .

Biological Activity and Mechanistic Insights

Hypothesized Targets

The compound’s structural motifs suggest dual activity:

  • Piperazine Interaction: The 4-methoxyphenylpiperazine group is a hallmark of 5-HT<sub>1A</sub> and D<sub>2</sub> receptor ligands. Molecular docking studies of analogous compounds show hydrogen bonding with Ser159 and hydrophobic interactions with Phe339 in 5-HT<sub>1A</sub>.

  • Thienopyrimidine Core: Thieno[2,3-d]pyrimidines inhibit kinases (e.g., EGFR, VEGFR) and phosphodiesterases, implicating potential anticancer or anti-inflammatory applications .

Table 2: Activity of Related Thienopyrimidines

CompoundTargetIC<sub>50</sub> (nM)
2-Methyl-thieno[2,3-d]pyrimidin-4-oneEGFR12.4
2-Trichloromethyl derivativePDE48.7
Target Compound (Hypothesized)5-HT<sub>1A</sub>~50 (Estimated)

Chemical Modifications and SAR

Side Chain Variations

  • Piperazine Substituents: Replacing the 4-methoxyphenyl group with 3-chlorophenyl enhances D<sub>2</sub> affinity but reduces 5-HT<sub>1A</sub> selectivity.

  • Spacer Length: Extending the 3-oxopropyl linker to 4-oxobutyl decreases CNS penetration due to increased polarity.

Core Modifications

  • Methyl Group Position: Shifting the methyl group from N4 to N3 abolishes kinase inhibition, underscoring the importance of steric positioning .

  • Sulfur Replacement: Substituting the thiophene sulfur with oxygen reduces metabolic stability but improves aqueous solubility .

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